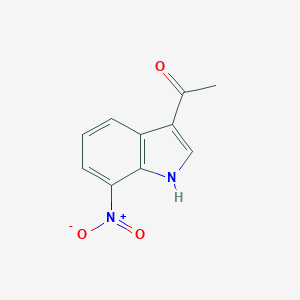
1-(7-Nitro-1H-indol-3-YL)ethanone
概述
描述
1-(7-Nitro-1H-indol-3-YL)ethanone is an indole derivative characterized by the presence of a nitro group at the 7th position and an ethanone group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 1-(7-Nitro-1H-indol-3-YL)ethanone typically involves the nitration of 1H-indole-3-yl ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
化学反应分析
1-(7-Nitro-1H-indol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions . Major products formed from these reactions include nitroindole derivatives, aminoindole derivatives, and halogenated indoles .
科学研究应用
1-(7-Nitro-1H-indol-3-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(7-Nitro-1H-indol-3-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular pathways .
相似化合物的比较
1-(7-Nitro-1H-indol-3-YL)ethanone can be compared with other indole derivatives such as:
1-(1H-Indol-3-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Acetylindole: Similar structure but without the nitro group, used in different synthetic applications.
5-Nitroindole: Nitro group at a different position, leading to variations in chemical and biological properties.
生物活性
1-(7-Nitro-1H-indol-3-YL)ethanone, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
The compound can be described structurally as follows:
- Chemical Formula : C_10H_8N_2O_2
- Molecular Weight : 188.18 g/mol
- CAS Number : 165669-21-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating its efficacy as a COX-2 inhibitor, the compound demonstrated competitive inhibition similar to established nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized derivatives showed promising analgesic and anti-inflammatory effects in vivo, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. It was found to exhibit activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively, showing potential as an antimicrobial agent .
Case Studies
- Analgesic Efficacy : In vivo studies conducted on animal models demonstrated that this compound significantly reduced pain responses in models of acute pain, indicating its potential use as an analgesic .
- Inflammation Models : In models of induced inflammation, the compound reduced edema and other markers of inflammation significantly compared to control groups. The results suggest that this compound could be further developed into a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(7-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMZEQFBKFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625317 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-21-6 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














